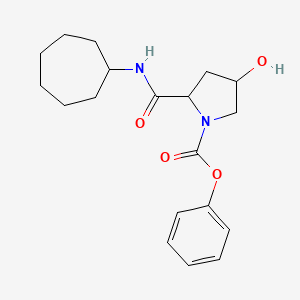
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a phenyl group, a cycloheptylcarbamoyl group, and a hydroxypyrrolidine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of phenyl isocyanate with cycloheptylamine to form the cycloheptylcarbamoyl intermediate. This intermediate is then reacted with 4-hydroxypyrrolidine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways that regulate cellular responses.
Comparison with Similar Compounds
Phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with similar compounds such as:
Phenyl 2-(cyclohexylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Phenyl 2-(cyclopentylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclopentyl group.
Phenyl 2-(cyclooctylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a cyclooctyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
phenyl 2-(cycloheptylcarbamoyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c22-15-12-17(18(23)20-14-8-4-1-2-5-9-14)21(13-15)19(24)25-16-10-6-3-7-11-16/h3,6-7,10-11,14-15,17,22H,1-2,4-5,8-9,12-13H2,(H,20,23) |
InChI Key |
WRHLQFBLOMHNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















